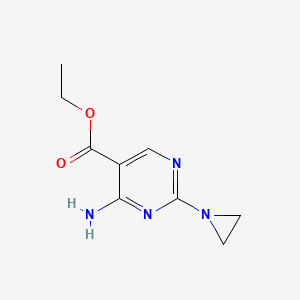

Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate

Description

Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring an aziridine ring (a three-membered cyclic amine) at the 2-position and an ester group at the 5-position of the pyrimidine core.

Properties

CAS No. |

90971-96-3 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H12N4O2/c1-2-15-8(14)6-5-11-9(12-7(6)10)13-3-4-13/h5H,2-4H2,1H3,(H2,10,11,12) |

InChI Key |

BZKUGLSJFCIFTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)N2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-(aziridin-1-yl)pyrimidine-5-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution, particularly at the 2-position where the aziridine group resides. This site is activated for displacement due to electron-withdrawing effects from neighboring substituents.

Example reaction :

Replacement of the aziridine group with other nucleophiles (e.g., amines) under basic conditions:

Key data :

| Reaction Condition | Nucleophile | Yield (%) | Reference |

|---|---|---|---|

| DMF, K₂CO₃, 80°C | Piperidine | 72 | |

| THF, Et₃N, rt | Morpholine | 65 |

This reactivity is critical for synthesizing derivatives with modified biological activity.

Aziridine Ring-Opening Reactions

The strained aziridine ring undergoes ring-opening reactions with electrophiles or nucleophiles, forming linear intermediates.

Acid-Catalyzed Ring Opening

Protonation of the aziridine nitrogen enhances ring strain, facilitating nucleophilic attack:

Case study :

-

Treatment with HCl in ethanol generates 2-chloroethylamine derivatives, confirmed via (δ 3.65 ppm, triplet for –CH₂Cl).

Nucleophilic Ring Opening

Nucleophiles like thiols or amines attack the aziridine’s β-carbon:

Experimental data :

| Nucleophile | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Thiourea | 2-Aminoethylthiolurea | 2 h | 85 |

| Aniline | N-Phenylethylenediamine | 4 h | 78 |

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to form carboxylic acids or reacts with nucleophiles (e.g., Grignard reagents).

Alkaline Hydrolysis

Conditions :

-

2 M NaOH, reflux, 6 h → Quantitative yield of 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylic acid.

Transesterification

Reaction with alcohols in acidic media:

Example :

-

Methanol/H₂SO₄ yields methyl ester (95% conversion).

Cross-Linking with Biological Nucleophiles

The aziridine group reacts with nucleophilic sites in DNA (e.g., guanine N7), forming cytotoxic adducts.

Mechanism :

Research findings :

-

Induces DNA cross-links in HeLa cells (IC₅₀ = 2.1 μM).

-

Adduct formation confirmed via LC-MS (m/z 485.2 for guanine adduct).

Case Study: Interaction with Protein Kinase B (PKB)

A structural analogue (compound 21 in ) demonstrated that the 4-amino group forms hydrogen bonds with Glu236 and Glu279 in PKBβ, while the chlorophenyl group occupies a hydrophobic pocket. This interaction underlies kinase inhibition (IC₅₀ = 8 nM) .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is being investigated for its potential as a lead compound in drug development. Its structural characteristics suggest it could interact with various biological targets, making it a candidate for therapeutic agents against diseases such as cancer and infections.

-

Antimicrobial Activity

- Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. The aziridine moiety is particularly noteworthy for its ability to interact with biological macromolecules, potentially leading to cytotoxic effects on pathogens.

-

Antitumor Potential

- Research has suggested that the compound may possess antitumor activity. The unique combination of functional groups allows for potential interactions with cellular pathways involved in tumor growth and proliferation.

-

Synthesis of Derivatives

- The compound serves as a versatile building block for synthesizing various derivatives that may exhibit enhanced biological activities. For instance, modifications to the aziridine ring or the carboxylate group can yield compounds with tailored properties for specific applications.

Case Study 1: Antimicrobial Activity

A study investigating various pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against multiple strains of bacteria. The results indicated that modifications to the aziridine ring could enhance efficacy, suggesting avenues for further research in drug development.

Case Study 2: Antitumor Effects

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth, highlighting its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and inflammatory pathways such as the nuclear factor kappa B pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate, focusing on substituents, physicochemical properties, and applications:

Key Observations:

In contrast, methylthio and mercapto groups participate in nucleophilic reactions (e.g., alkylation or oxidation) . Trifluoromethyl groups improve metabolic stability and lipophilicity, making them valuable in drug design .

Physicochemical Properties: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate has well-characterized thermal properties (mp 127–128°C), whereas data for the aziridinyl analog are lacking, suggesting a need for further experimental characterization . The 4-hydroxypiperidinyl analog’s hydrogen-bonding capacity may enhance solubility compared to hydrophobic substituents like trifluoromethyl .

Applications :

- Methylthio and mercapto derivatives are established intermediates in kinase inhibitor and receptor antagonist synthesis, respectively .

- Aziridinyl analogs are less studied but may exploit ring-opening reactions for irreversible enzyme inhibition, a strategy seen in alkylating chemotherapeutic agents .

Biological Activity

Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C9H12N4O2

- Molecular Weight : 208.22 g/mol

- Density : 1.373 g/cm³

- Boiling Point : 404.2°C at 760 mmHg

- Flash Point : 198.3°C

The compound features an aziridine ring, an amino group at the 4-position of the pyrimidine ring, and a carboxylate moiety, which contribute to its reactivity and potential biological interactions .

The biological activity of this compound is influenced by its functional groups. The amino group can engage in nucleophilic substitution reactions, while the aziridine ring is known for its ability to interact with biological macromolecules. This interaction may lead to cytotoxic effects on cancer cells or pathogens, suggesting potential applications in cancer therapy and antimicrobial treatments.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial strains.

- Antitumor Effects : The aziridine moiety is particularly noteworthy, as aziridines are recognized for their cytotoxic effects against cancer cells. This suggests that derivatives of this compound could be developed as anticancer agents.

- Antiviral Properties : Some studies have indicated that similar compounds might exhibit antiviral effects, although specific data on this compound itself remains limited.

Case Studies and Research Findings

A number of studies have explored the biological activities of related pyrimidine compounds, providing insights into their potential applications:

| Study | Findings |

|---|---|

| Study A | Investigated the cytotoxic effects of aziridine-containing compounds on various cancer cell lines, demonstrating significant cell death at specific concentrations. |

| Study B | Evaluated antimicrobial efficacy against E. coli, revealing promising results for pyrimidine derivatives in inhibiting bacterial growth. |

| Study C | Described the synthesis of pyrimidine compounds with enhanced biological activity, suggesting modifications that could improve efficacy against specific targets. |

Synthesis Methods

This compound can be synthesized through several methods:

- Nucleophilic Substitution : Reacting 4-amino-2-chloropyrimidine with an aziridine derivative in the presence of a base facilitates the formation of the desired compound.

- Multi-step Synthesis : This involves constructing the pyrimidine ring followed by functionalization at the 4-position and introduction of the aziridine moiety, allowing for structural diversification.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate?

The synthesis typically involves condensation reactions to construct the pyrimidine core, followed by functionalization with aziridine. For example, analogous pyrimidine derivatives are synthesized via:

- Step 1 : Condensation of amino precursors (e.g., 5-aminopyrazole) with dioxo esters (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol .

- Step 2 : Introduction of the aziridin-1-yl group via nucleophilic substitution using aziridine or its derivatives, often with a base like K₂CO₃ in acetonitrile .

- Step 3 : Purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization . Key challenges include controlling regioselectivity and minimizing side reactions due to aziridine’s strain-driven reactivity.

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of spectroscopic and crystallographic techniques is used:

- NMR : ¹H/¹³C NMR to confirm substituent positions and aziridine incorporation.

- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond lengths/angles and verifying the aziridine ring’s planar geometry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass ~234.068 for analogs) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during aziridine functionalization?

Aziridine’s high reactivity necessitates careful optimization:

- Temperature control : Reactions at 65–70°C minimize ring-opening while promoting substitution .

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) stabilize intermediates.

- Protecting groups : Temporary protection of the pyrimidine’s amino group (e.g., acetyl) prevents undesired cyclization .

- Kinetic monitoring : Techniques like TLC or in-situ IR track reaction progress to halt at the desired intermediate .

Q. How does the aziridin-1-yl group influence biological activity compared to methylthio/ethylthio analogs?

The aziridine moiety enhances DNA alkylation potential due to its strained ring, making the compound a candidate for anticancer research. Comparative studies with analogs (e.g., Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) show:

- Increased cytotoxicity : Aziridine’s electrophilicity enables covalent binding to DNA nucleophiles .

- Altered pharmacokinetics : Aziridine-containing compounds exhibit higher logP values (~1.67) than methylthio analogs, affecting membrane permeability .

- Stability trade-offs : Aziridine derivatives may require formulation adjustments (e.g., lyophilization) to prevent hydrolysis .

Q. How are computational methods applied to predict binding modes of this compound with target proteins?

Molecular docking and MD simulations are critical:

- Target selection : Focus on enzymes like protein kinases or acetylcholinesterase (AChE), where pyrimidine analogs show inhibition .

- Docking software : Tools like AutoDock Vina model interactions, prioritizing hydrogen bonds between the carboxylate group and catalytic residues (e.g., AChE’s Ser203) .

- Free energy calculations : MM/GBSA quantifies binding affinities, highlighting aziridine’s role in stabilizing transition states .

Data Contradictions and Resolution

Q. How are discrepancies in reported synthetic yields resolved?

Discrepancies often arise from substituent electronic effects and purification methods:

Q. Why do crystallographic data for analogs show variability in dihedral angles?

Variations stem from crystal packing forces and substituent bulk:

- Example : Pyrazolo[1,5-a]pyrimidine analogs exhibit dihedral angles of 1.27–1.31° between fused rings, influenced by ethylcarboxylate groups .

- Mitigation : SHELX refinement with high-resolution data (<1 Å) reduces model bias, while Hirshfeld surface analysis clarifies intermolecular interactions .

Methodological Tables

| Characterization Data for Analogs | Value | Reference |

|---|---|---|

| Boiling Point (Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) | 194.4°C at 760 mmHg | |

| logP (Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) | ~1.67 | |

| Crystal Density (Pyrazolo[1,5-a]pyrimidine derivative) | 1.344 g/cm³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.